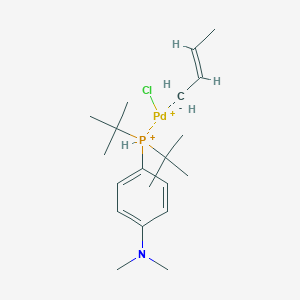

![molecular formula C48H45F12N3O5PPdS+ B6301835 [Palladacycle Gen. 4], 98% CAS No. 1810068-35-9](/img/structure/B6301835.png)

[Palladacycle Gen. 4], 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Palladacycle Gen. 4 is a type of palladacycle, which is a class of metallacycles that contain at least one carbon-palladium bond . Palladacycles are often used as intermediates in catalytic or palladium-mediated reactions and have been investigated as pre-catalysts for homogeneous catalysis and synthesis . The CAS number for Palladacycle Gen. 4 is 1810068-35-9 .

Molecular Structure Analysis

The molecular weight of Palladacycle Gen. 4 is 1140.34 . The linear formula is C48H44F12N3O5PPdS . The Inchi Code is 1S/C34H29F12N2O2P.C13H12N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;;;+1/p-1 .

Chemical Reactions Analysis

Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions . NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .

Physical And Chemical Properties Analysis

Palladacycle Gen. 4 is a solid substance . It is stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Palladacycle catalysts, including those of the fourth generation, are renowned for their efficiency in carbon-carbon (C-C) and carbon-heteroatom bond-forming reactions. They have shown high activity in Heck-type reactions, Suzuki coupling of challenging substrates, and in facilitating reactions in aqueous media under microwave irradiation. These catalysts are appreciated for their ease of synthesis, modification, stability, and low palladium leaching, allowing for repeated use without significant loss of activity. Their applications span from classical hydrogenations to enantioselective aldol-type condensations, showcasing their versatility in organic synthesis (Bedford, 2003), (Susanto et al., 2012), (Dupont et al., 2001).

Synthetic Applications

In the realm of synthetic chemistry, palladacycles have been utilized to efficiently catalyze the formation of complex molecules, including coumarin-based rings and various heterocyclic compounds. They enable the intramolecular C-H bond functionalization, leading to the synthesis of tri, tetra, and pentacyclic compounds, some of which were characterized by X-ray analysis. These findings underline the utility of palladacycles in the construction of complex molecular architectures (Kapdi et al., 2013).

Therapeutic Potential

Although the focus is away from direct drug use and side effects, it's noteworthy to mention the exploration of palladacycles in cancer research. These compounds have been investigated for their potential anti-cancer properties, showing promise in various studies. The exploration into palladacycles as potential therapeutic agents exemplifies the broader implications of their chemical properties beyond basic chemical synthesis and catalysis (Kapdi & Fairlamb, 2014).

Safety And Hazards

Zukünftige Richtungen

Palladacycles have been shown to be versatile motifs in cross-coupling reactions . Their unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity . This suggests that they could be further explored and utilized in future research and applications .

Eigenschaften

IUPAC Name |

[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29F12N2O2P.C13H11N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCHWNJDFGWFOD-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2[PH+](C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC.CS(=O)(=O)O.[Pd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H45F12N3O5PPdS+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Palladacycle Gen. 4] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)

![[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)](/img/structure/B6301771.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)